2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone
Description
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone (CAS: 1339239-72-3) is a fluorinated acetophenone derivative featuring a hexyloxy group at the 2'-position and fluorine atoms at the 2, 2, 2 (trifluoromethyl ketone), and 5'-positions on the aromatic ring. This compound is part of a broader class of halogenated acetophenones, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing properties and stability . However, commercial availability of this compound has been discontinued, as noted in recent catalogs .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-hexoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4O2/c1-2-3-4-5-8-20-12-7-6-10(15)9-11(12)13(19)14(16,17)18/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBANSLFBOWDWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone typically involves the following steps:
Fluorination: The starting material, acetophenone, undergoes selective fluorination to introduce fluorine atoms at the desired positions on the benzene ring.
Hexyloxylation: The fluorinated acetophenone is then treated with hexyl alcohol in the presence of a strong acid catalyst to introduce the hexyloxy group.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure high purity and yield. Advanced fluorination techniques, such as electrochemical fluorination, are employed to achieve precise control over the fluorination step.
Chemical Reactions Analysis
Types of Reactions: 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the ortho and para positions relative to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduction can yield this compound alcohol.
Substitution: Substitution reactions can produce various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's ability to bind to specific receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone can be contextualized against related fluorinated acetophenones, as outlined below:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Alkoxy Chain Length: The hexyloxy group in this compound confers higher lipophilicity compared to its propoxy analog (C₁₄ vs. C₁₁ chain), which may influence pharmacokinetic properties such as bioavailability and tissue penetration . Evidence from anticonvulsant studies on triazole derivatives suggests that longer alkoxy chains (e.g., hexyloxy/heptyloxy) enhance receptor affinity due to increased hydrophobic interactions .
Halogen Substitution: Replacing the hexyloxy group with bromine (as in 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone) introduces a heavier halogen, increasing molecular weight (271.01 vs. 292.27 g/mol) and electrophilicity. Brominated analogs are often utilized in cross-coupling reactions for drug synthesis .
Fluorine Positioning: The 5'-fluoro substitution in the hexyloxy compound contrasts with the 3'-fluoro in 2,2,2,3'-Tetrafluoroacetophenone.
Electronic Effects :
- Methoxy and trifluoromethyl groups (e.g., 4'-Methoxy- and 2'-CF₃ analogs) modulate electron density differently. Methoxy is electron-donating, while CF₃ is electron-withdrawing, affecting resonance stabilization and reaction pathways .
Research Findings
- Anticonvulsant Activity : Alkoxy chain elongation (e.g., hexyloxy vs. propoxy) in triazole derivatives correlates with improved anticonvulsant efficacy, likely due to enhanced lipid membrane interaction .
- Synthetic Utility: Brominated analogs like 2'-Bromo-2,2,2,5'-tetrafluoroacetophenone are preferred intermediates in palladium-catalyzed couplings, offering higher reactivity than chloro or fluoro derivatives .
Biological Activity
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone (HTFA) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of HTFA, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies. The findings are supported by diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
HTFA is characterized by its unique molecular structure, which includes a hexyloxy group and tetrafluoroacetophenone moiety. The presence of fluorine atoms significantly influences the compound's lipophilicity and reactivity, making it a candidate for various biological applications.
Molecular Structure
- Chemical Formula : CHFO
- Molecular Weight : 284.22 g/mol
- Functional Groups : Ether (hexyloxy), ketone (acetophenone), and fluorinated groups.
Antimicrobial Activity
Recent studies have indicated that HTFA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of HTFA
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
The results indicate that HTFA is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
Cytotoxicity
HTFA has also been evaluated for its cytotoxic effects on cancer cell lines. Studies employing the MTT assay have shown that HTFA can induce apoptosis in certain cancer cells.
Table 2: Cytotoxic Effects of HTFA on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 30 | Cell cycle arrest in G2/M phase |
The IC50 values suggest that HTFA has significant potential as an anticancer agent, particularly through mechanisms involving apoptosis.
HTFA's biological activity can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of HTFA allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : HTFA may inhibit key enzymes involved in bacterial metabolism and proliferation.
- Induction of Oxidative Stress : In cancer cells, HTFA has been shown to increase reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of HTFA against resistant strains of bacteria. The results confirmed its effectiveness, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
Case Study 2: Cancer Treatment Potential
Another study focused on the effects of HTFA on breast cancer cell lines. The research demonstrated that treatment with HTFA resulted in significant reductions in cell viability and induced apoptosis through the activation of caspases. This suggests that HTFA could be further developed as a novel chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
